

Spectroscopic Profile of Methyl 2-(sulfamoylmethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-(sulfamoylmethyl)benzoate
Cat. No.:	B053720

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 2-(sulfamoylmethyl)benzoate** (CAS No: 112941-26-1; Molecular Formula: C₉H₁₁NO₄S; Molecular Weight: 229.26 g/mol). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Predicted Spectroscopic Data

Methyl 2-(sulfamoylmethyl)benzoate is a substituted aromatic compound containing a methyl ester and a sulfamoylmethyl group. The key structural features influencing its spectroscopic profile are the benzene ring, the carbonyl group (C=O) of the ester, the sulfonyl group (SO₂) of the sulfonamide, and the various C-H, C-O, C-N, and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ^1H and ^{13}C NMR data for **Methyl 2-(sulfamoylmethyl)benzoate** are not readily available in public databases. However, a qualitative prediction of the expected spectra can be made based on the molecular structure.

Table 1: Predicted ^1H NMR Spectral Data for **Methyl 2-(sulfamoylmethyl)benzoate**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 8.1	Doublet	1H	Aromatic H (ortho to -COOCH ₃)
~ 7.4 - 7.6	Multiplet	3H	Aromatic H
~ 4.5 - 4.8	Singlet	2H	-CH ₂ -SO ₂ NH ₂
~ 3.9	Singlet	3H	-COOCH ₃
~ 5.0 - 5.5 (broad)	Singlet	2H	-SO ₂ NH ₂

Table 2: Predicted ^{13}C NMR Spectral Data for **Methyl 2-(sulfamoylmethyl)benzoate**

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 167	Quaternary	-COOCH ₃
~ 135	Quaternary	Aromatic C (substituted with -CH ₂ SO ₂ NH ₂)
~ 132	CH	Aromatic CH
~ 131	Quaternary	Aromatic C (substituted with -COOCH ₃)
~ 130	CH	Aromatic CH
~ 129	CH	Aromatic CH
~ 128	CH	Aromatic CH
~ 55	CH ₂	-CH ₂ -SO ₂ NH ₂
~ 52	CH ₃	-COOCH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For **Methyl 2-(sulfamoylmethyl)benzoate**, the spectrum is expected to be dominated by absorptions from the ester and sulfonamide groups, as well as the aromatic ring. A known FTIR spectrum was acquired using a Bruker IFS 85 instrument with a KBr-Pellet technique^[1]. While the full dataset is not publicly available, the expected absorption bands are summarized below.

Table 3: Expected FTIR Absorption Bands for **Methyl 2-(sulfamoylmethyl)benzoate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Medium, Broad	N-H Stretch	Sulfonamide (-SO ₂ NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic
2960 - 2850	Weak-Medium	C-H Stretch	Aliphatic (-CH ₃ , -CH ₂)
~ 1720	Strong	C=O Stretch	Ester (-COOCH ₃)
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1340	Strong	Asymmetric SO ₂ Stretch	Sulfonamide (-SO ₂ NH ₂)
~ 1280	Strong	C-O Stretch	Ester
~ 1160	Strong	Symmetric SO ₂ Stretch	Sulfonamide (-SO ₂ NH ₂)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Data for **Methyl 2-(sulfamoylmethyl)benzoate** is available in the mzCloud database, acquired via an Orbitrap ID-X instrument[2]. The molecular ion peak [M]⁺ would be expected at an m/z of approximately 229.04.

Table 4: Predicted Key Fragments in the Mass Spectrum of **Methyl 2-(sulfamoylmethyl)benzoate**

m/z	Putative Fragment	Fragment Lost
229	$[\text{C}_9\text{H}_{11}\text{NO}_4\text{S}]^+$	(Molecular Ion)
198	$[\text{C}_8\text{H}_8\text{NO}_2\text{S}]^+$	-OCH ₃
170	$[\text{C}_8\text{H}_8\text{O}_2\text{S}]^+$	-COOCH ₃
150	$[\text{C}_8\text{H}_8\text{O}_2]^+$	-SO ₂ NH ₂
135	$[\text{C}_7\text{H}_5\text{O}_2]^+$	-CH ₂ SO ₂ NH ₂
91	$[\text{C}_7\text{H}_7]^+$	(Tropylium ion)

Experimental Protocols

The following sections detail standardized procedures for the spectroscopic analysis of solid organic compounds such as **Methyl 2-(sulfamoylmethyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
 - Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
 - The final solution height in the tube should be approximately 4-5 cm.
- Data Acquisition (¹H NMR):
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or the FID of a strong singlet.
- Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate the signals to determine the relative proton ratios.

- Data Acquisition (^{13}C NMR):
 - Use the same sample prepared for ^1H NMR.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Place approximately 1-2 mg of the solid sample into a clean agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

- Transfer a small amount of the powder into a pellet die.
- Assemble the die and place it in a hydraulic press.
- Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Mount the KBr pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Perform a serial dilution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
 - If necessary, filter the final solution to remove any particulates.
 - Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.
- Data Acquisition (e.g., using Electrospray Ionization - ESI):
 - Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.
 - Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

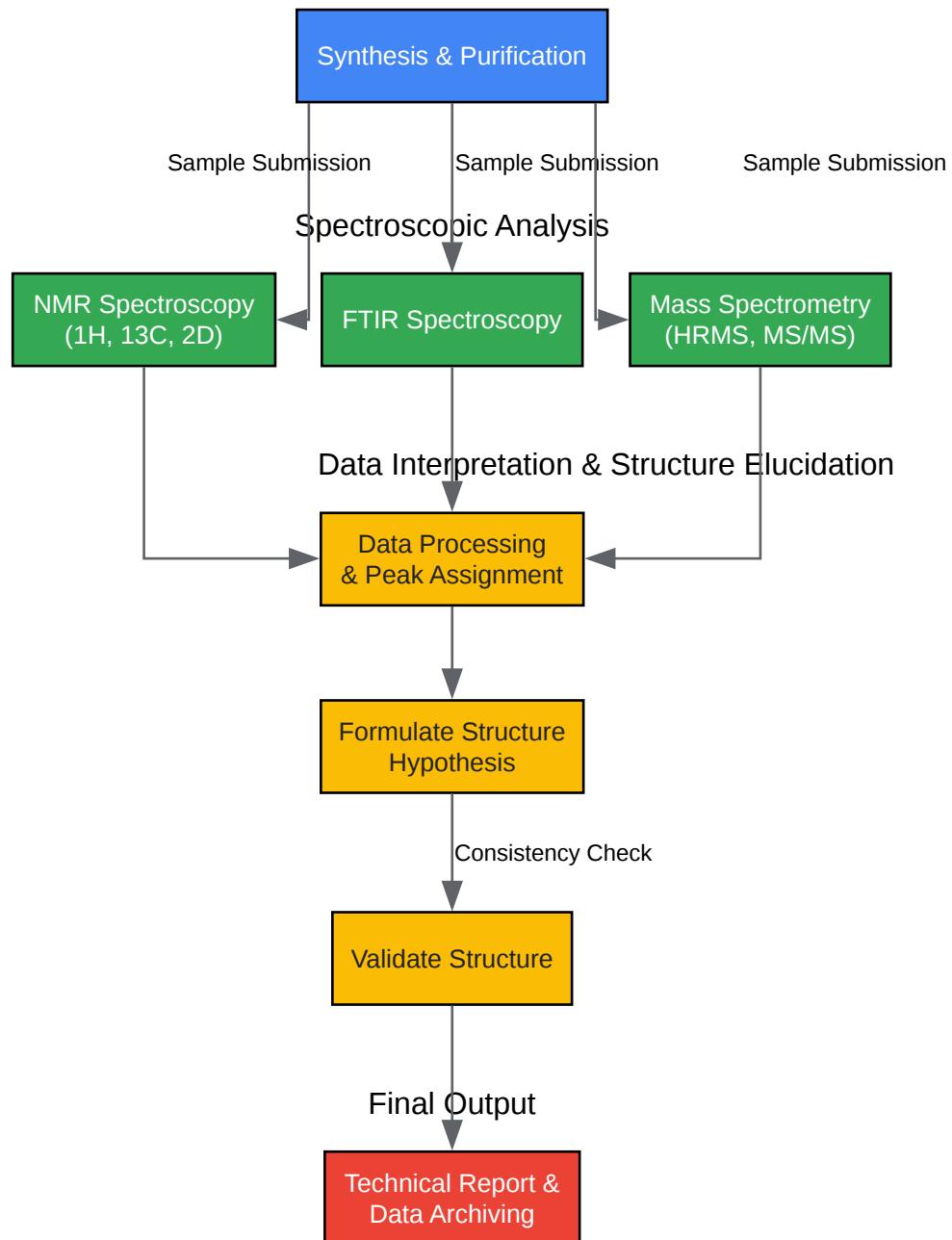
- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
- For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 229) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel organic compound.

General Workflow for Spectroscopic Analysis

Compound Preparation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of **Methyl 2-(sulfamoylmethyl)benzoate** and provided detailed, standardized protocols for their experimental determination. While experimental ¹H and ¹³C NMR data are not currently available in the public domain, the predicted values and expected FTIR and MS fragmentation patterns offer a solid foundation for researchers. The provided workflows and protocols are designed to assist in the generation of high-quality, reproducible spectroscopic data, which is essential for the unambiguous characterization of this and other novel chemical entities in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | C9H11NO4S | CID 13958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – Methyl 2 sulfamoylmethyl benzoate [mzcloud.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(sulfamoylmethyl)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053720#spectroscopic-data-of-methyl-2-sulfamoylmethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com